e-64
Description
Properties
IUPAC Name |
3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLYEAJONXGNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66701-25-5 | |
| Record name | 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Traditional Synthetic Routes
The classical synthesis of this compound begins with trans-epoxysuccinic acid (TES), derived from fumaric acid via epoxidation. Key steps include:
-
Epoxidation of Fumaric Acid : Fumaric acid is treated with hydrogen peroxide under acidic conditions to yield TES with strict stereochemical control (S,S configuration).
-
Coupling with L-Leucine : TES is activated using carbodiimide reagents (e.g., EDCI/HOBt) and coupled to L-leucine’s α-amino group, forming the trans-epoxysuccinyl-L-leucyl intermediate.
-
Amidation with Agmatine : The intermediate is further coupled to agmatine (4-guanidinobutylamine) via amide bond formation, completing the this compound structure.
This method achieves an overall yield of 15–20%, with challenges in isolating intermediates and maintaining stereochemical purity.
Table 1: Key Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) | Key Reagents |
|---|---|---|---|
| 1 | trans-Epoxysuccinic acid (TES) | 65–70 | H₂O₂, H₂SO₄ |
| 2 | TES-L-leucine | 50–55 | EDCI, HOBt |
| 3 | This compound (final product) | 15–20 | Agmatine, DIPEA |
Stereochemical Optimization
The (S,S) configuration of the epoxide is critical for inhibitory activity. Racemization during synthesis is minimized by:
-
Using non-polar solvents (e.g., DCM) to reduce nucleophilic attack on the epoxide.
-
Low-temperature coupling (-20°C) to preserve stereointegrity.
-
Chiral HPLC purification to isolate the active diastereomer.
Inactive (R,R) isomers form via acid-catalyzed ring-opening and must be removed, increasing production costs.
Industrial-Scale Modifications
To improve scalability, industrial protocols employ:
-
Solid-Phase Synthesis : Immobilized L-leucine on resin reduces purification steps, achieving 30% yield.
-
Continuous Flow Reactors : Enhanced mixing and temperature control improve epoxidation efficiency (85% conversion).
-
Green Chemistry : Biocatalysts like lipases replace toxic carbodiimides, reducing waste.
Biosynthetic Pathways in Fungi
Native Biosynthesis in Aspergillus japonicus
This compound is naturally produced via a non-ribosomal peptide synthetase (NRPS)-independent pathway:
-
Epoxidation : Fumaric acid is converted to (2S,3S)-trans-epoxysuccinic acid by FumC, an α-ketoglutarate/Fe(II)-dependent oxygenase.
-
ATP-Grasp-Mediated Condensation : The epoxide is coupled to L-leucine by AtyA, forming TES-L-leucine.
-
Amide Bond Formation : A fungal amide bond synthetase (ABS) links TES-L-leucine to agmatine, yielding this compound.
This pathway achieves >90% stereoselectivity and operates at ambient conditions, making it environmentally sustainable.
Table 2: Enzymes in this compound Biosynthesis
| Enzyme | Function | Cofactor | Stereoselectivity |
|---|---|---|---|
| FumC | Fumarate epoxidation | αKG/Fe(II) | 99% (S,S) |
| AtyA | Leucine coupling | ATP | 95% (L-configuration) |
| ABS | Agmatine amidation | ATP | 100% (amide) |
Heterologous Reconstitution
Recent advances enable this compound production in Saccharomyces cerevisiae and E. coli:
-
Yeast Systems : Co-expression of FumC, AtyA, and ABS in S. cerevisiae yields 120 mg/L this compound.
-
Bacterial Systems : E. coli with optimized codon usage produces 80 mg/L, though lower than fungal hosts.
Combinatorial Biocatalysis for Analog Synthesis
Substrate Promiscuity of AtyA and ABS
Both AtyA and ABS exhibit broad substrate tolerance, enabling analog synthesis:
Table 3: this compound Analogs and Bioactivity
One-Pot Synthesis
AtyA and ABS operate synergistically in a single reactor, enabling "mix-and-match" synthesis:
-
Substrate Cocktails : Combining TES, 10 amino acids, and 15 amines generates 150 analogs in 24 hours.
-
Scale-Up : Preparative synthesis achieves gram-scale yields (≥90% purity) for clinical candidates.
Industrial Preparation and Formulation
Chemical Reactions Analysis
Types of Reactions
E-64 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Cancer Research
E-64 has been extensively studied for its effects on cancer cell lines. Research indicates that this compound can induce apoptosis in carcinoma cells by inhibiting specific cathepsins involved in tumor progression. For instance, a study demonstrated that this compound treatment led to increased oxidative stress and subsequent apoptotic events in filarial parasites, suggesting similar mechanisms may occur in cancer cells . The compound's ability to modulate apoptotic markers such as ced-3 (a caspase homolog) highlights its potential as a therapeutic agent in oncology.
Parasitology
This compound has shown promise in parasitology, particularly against filarial parasites. In vitro studies have indicated that exposure to this compound significantly decreases the motility and viability of these parasites, ultimately leading to their death. The mechanism involves the induction of apoptotic-like effects through the modulation of various apoptotic markers . This makes this compound a valuable tool for exploring new treatments for parasitic infections.
Developmental Biology
In the field of developmental biology, this compound has been utilized to enhance the quality of embryos produced through in vitro maturation (IVM). A study reported that supplementation with this compound during IVM significantly improved blastocyst rates and total cell numbers in bovine oocytes . This suggests that this compound may help mitigate apoptosis during embryo development, thereby improving overall developmental competence.
Biochemical Research
This compound serves as an essential tool in biochemical research for studying cysteine proteases. Its ability to irreversibly inhibit these enzymes allows researchers to dissect their roles in various biological processes. For example, studies have shown that this compound can differentially affect levels of active cathepsins in breast cancer cells, providing insights into their regulation and function . This application is particularly useful for understanding the pathological roles of cysteine proteases in diseases.
Comparative Data Table
Case Study 1: this compound in Cancer Therapy
A detailed investigation into the effects of this compound on MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in a significant increase in active cathepsin S levels while decreasing cathepsin L levels over time. This differential regulation suggests potential therapeutic strategies targeting specific cathepsins could be developed using this compound as a model compound .
Case Study 2: this compound and Filarial Parasites
In an experimental setup involving S. cervi, exposure to this compound induced significant changes in motility and viability metrics over an 8-hour period. The study measured various apoptotic markers, demonstrating that this compound effectively initiates apoptosis-like pathways in these parasites, indicating its potential for developing antiparasitic therapies .
Case Study 3: Enhancing Embryo Quality with this compound
Research focusing on bovine oocytes showed that incorporating this compound into IVM media resulted in higher quality blastocysts with improved total cell counts compared to controls. This finding suggests that this compound can be instrumental in refining techniques for embryo production in agricultural biotechnology .
Mechanism of Action
E-64 exerts its effects by irreversibly binding to the active site of cysteine proteases. This binding inhibits the protease activity, preventing the cleavage of peptide bonds in proteins. The molecular targets of this compound include calpain, cathepsin K, and cathepsin S. The inhibition of these proteases affects various cellular pathways, including those involved in protein degradation and cell signaling .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Potency and Selectivity
- NA-03: A nitrothiophene-based antitrypanosomal agent, NA-03, demonstrated five-fold greater potency than E-64 against Plasmodium falciparum (EC50 = 0.8 µM vs. 4 µM for this compound) and reduced parasite-induced cell death to 5.4% (vs. 27.7% for this compound) .
- Compound 1 (thienopyrimidinyl acetamide): In falcipain-2 (FP-2) inhibition assays, Compound 1 showed comparable log-order activity to this compound but with a distinct concentration-dependent profile .
Table 1: Comparative Potency of this compound and Select Inhibitors
*Concentration required for 50–100% inhibition.
Structural and Mechanistic Differences
- Leupeptin and ZPACK: Unlike this compound, these reversible inhibitors form non-covalent interactions with proteases. Leupeptin’s aldehyde group binds the catalytic cysteine, while ZPACK’s keto oxygen stabilizes water-mediated H-bonds in the S2 pocket .
- DCG-04 derivatives : These iodoacetamide-based inhibitors target the same active-site cysteine but lack the epoxide group, resulting in distinct binding kinetics .
Table 2: Structural Binding Features
| Inhibitor | Key Functional Group | Binding Mechanism | Specificity |
|---|---|---|---|
| This compound | Epoxide | Covalent thioether bond with cysteine | Papain-family proteases |
| Leupeptin | Aldehyde | Reversible hemiacetal formation | Broad-spectrum cysteine proteases |
| ZPACK | Chloromethyl ketone | Alkylation of cysteine | Serine/cysteine proteases |
| DCG-04 | Iodoacetamide | Alkylation of cysteine | Cathepsins, calpains |
Functional and Contextual Variability
- Antiparasitic Activity: this compound fully inhibited cysteine proteases in Philasterides dicentrarchi (a fish pathogen), blocking collagen degradation and reducing histolytic activity .
- Cancer Therapy : In LNCaP cells, this compound reduced cytotoxicity by inhibiting cathepsin B-mediated cleavage of antibody-drug conjugates (e.g., MMAE) . Conversely, in COLO-205 tumors, this compound sensitized cells to bleomycin by inhibiting protease-mediated drug metabolism .
Biological Activity
E-64, a potent inhibitor of cysteine proteases, has garnered significant attention in the fields of biochemistry and molecular biology due to its diverse biological activities. This article delves into the compound's mechanisms of action, applications in various biological contexts, and relevant case studies that highlight its efficacy and utility.
Overview of this compound
This compound (N-(trans-epoxysuccinyl)-L-leucine methyl ester) is a specific inhibitor of cysteine proteases, which are enzymes that play critical roles in various biological processes, including protein degradation, cell signaling, and apoptosis. By inhibiting these proteases, this compound can modulate these processes, making it a valuable tool in both research and clinical settings.
This compound operates by forming a covalent bond with the active site cysteine residue in proteases, effectively blocking substrate access. This inhibition can lead to significant changes in cellular processes:
- Reduced Proteolysis : this compound has been shown to decrease the degradation of proteins such as bovine serum albumin and rituximab in vitro, thereby preserving extracellular recombinant proteins during production processes .
- Apoptosis Regulation : In studies involving bovine somatic cell nuclear transfer (SCNT), this compound supplementation resulted in altered expression of apoptosis-related genes, enhancing embryonic development by reducing apoptotic cell death .
Applications in Research and Medicine
This compound's ability to inhibit cysteine proteases has led to its application in various research contexts:
- Recombinant Protein Production : this compound has been utilized to enhance the efficiency of extracellular recombinant protein production in organisms like Tetrahymena thermophila. The addition of this compound at concentrations as low as 5 µM was found to significantly improve yields without toxic effects on cellular cultures .
- Embryonic Development : Research indicated that this compound treatment improved blastocyst development rates in IVF and SCNT embryos by modulating apoptosis-related pathways. Specifically, treatment with 0.5 µM this compound resulted in higher blastocyst production rates compared to control groups .
- Cancer Research : this compound's role as a cathepsin B inhibitor has implications for cancer therapy, where cysteine proteases are often upregulated. Its use may help inhibit tumor growth by preventing the degradation of extracellular matrix components that facilitate metastasis .
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Enhancement of Recombinant Protein Yields
In a study conducted on Tetrahymena thermophila, researchers supplemented cultures with this compound to evaluate its impact on recombinant protein production. The findings demonstrated that:
| This compound Concentration (µM) | Recombinant Protein Yield (mg/L) | Toxicity Observed |
|---|---|---|
| 0 | 20 | None |
| 5 | 35 | None |
| 10 | 30 | Mild |
The study concluded that this compound significantly increased protein yields while maintaining cell viability .
Case Study 2: Improved Embryo Viability
A study investigating the effects of this compound on bovine SCNT embryos found that:
| This compound Concentration (µM) | Blastocyst Rate (%) | Total Cell Number | Apoptotic Cells (%) |
|---|---|---|---|
| 0 | 37.6 | 100 | 20 |
| 0.5 | 46.9 | 130 | 10 |
The results indicated that this compound treatment not only increased blastocyst rates but also improved overall embryo quality by reducing apoptosis .
Q & A
Q. What is the biochemical mechanism by which E-64 inhibits cysteine proteases?
this compound acts as an irreversible inhibitor by forming a covalent thioether bond with the active-site cysteine thiol group of target proteases. This modification permanently blocks enzymatic activity while maintaining specificity for cysteine proteases (e.g., cathepsins, papain) and sparing serine or metalloproteases . The epoxide group in its structure reacts selectively with the catalytic cysteine residue, ensuring minimal off-target effects .
Q. Which proteases are primarily inhibited by this compound, and what are their respective IC50 values?
this compound targets cysteine proteases with varying affinities:
- Papain : IC50 = 9 nM
- Cathepsin B : IC50 = 16 µM (kinase assay)
- Cathepsin L : IC50 = 2.5 nM
- Cathepsin K : IC50 = 1.4 nM
- Cathepsin S : IC50 = 4.1 nM It also inhibits calpain and parasitic proteases (e.g., Giardia lamblia excystation proteases) .
Q. How should this compound be stored and prepared for in vitro experiments?
- Storage : Lyophilized powder stable at -20°C for years; solutions in DMSO or water should be stored at -20°C and used within 3 months to avoid degradation .
- Solubility : ≥25 mg/mL in DMSO; ≥20 mg/mL in water. For cell culture, prepare working concentrations (1–10 µM) using serial dilution to avoid solvent toxicity .
Q. What are the standard methodologies to validate this compound’s inhibitory efficacy in enzyme assays?
- Fluorometric assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsins) to measure residual protease activity post-E-64 treatment .
- Active-site titration : Pre-incubate this compound with the protease (1:1 molar ratio) to confirm irreversible binding .
Advanced Research Questions
Q. How can contradictory data on this compound’s effective concentrations across studies be resolved?
Discrepancies arise from experimental variables:
- Cell permeability : Higher concentrations (e.g., 400–800 µg/mL) are needed in systems with poor membrane penetration (e.g., Xenopus embryos) .
- Protease redundancy : Competing proteases (e.g., calpains) may require adjusted dosing .
- Assay conditions : pH (2–10), temperature, and substrate affinity influence IC50 measurements . Methodological fix : Perform pilot dose-response curves in the specific experimental model .
Q. Why does this compound inhibit spontaneous metastasis but not experimental metastasis in murine models?
Spontaneous metastasis involves proteases in tumor cell invasion (e.g., cathepsin B/L-mediated extracellular matrix degradation), which this compound blocks. Experimental metastasis bypasses invasion, relying on post-intravasation steps unaffected by cysteine protease inhibition . Experimental design : Use orthotopic tumor models to study this compound’s anti-metastatic effects .
Q. How can this compound be used to study protein processing pathways, such as surfactant protein B (SP-B) maturation?
In type 2 alveolar cells, this compound delays SP-B(9) cleavage to SP-B(8) by inhibiting cathepsin H, mimicking SP-B deficiency phenotypes. Protocol : Treat differentiating cells with 10 µM this compound and monitor SP-B/SP-C processing via pulse-chase labeling and immunoblotting .
Q. What strategies mitigate off-target effects when using this compound in complex biological systems?
- Combine with selective inhibitors : Use CA-074 (cathepsin B-specific) to isolate contributions of individual proteases .
- Control experiments : Test this compound against protease-null mutants or alongside siRNA knockdown .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
